molecular formula C17H21N5O2 B12039862 8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332904-73-1

8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12039862
CAS No.: 332904-73-1
M. Wt: 327.4 g/mol
InChI Key: ARERDSUBROSDFB-UHFFFAOYSA-N
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Description

8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with dimethylamino, dimethyl, and methylbenzyl groups. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the dimethylamino and methylbenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is usually purified through recrystallization or chromatography techniques to ensure high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or methylbenzyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s dimethylamino and methylbenzyl groups may confer unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

CAS No.

332904-73-1

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

8-(dimethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C17H21N5O2/c1-11-6-8-12(9-7-11)10-22-13-14(18-16(22)19(2)3)20(4)17(24)21(5)15(13)23/h6-9H,10H2,1-5H3

InChI Key

ARERDSUBROSDFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N(C)C)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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